![molecular formula C20H16N2O B2360692 (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole CAS No. 637754-27-9](/img/structure/B2360692.png)

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

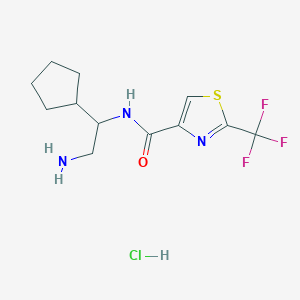

The compound “(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that consist of a fusion of benzene and imidazole . This particular compound has a furan ring attached to the benzimidazole core .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole”, can be achieved through a green-synthetic approach by coupling of 5-membered heterocyclic-carboxaldehyde and o-phenylenediamine in water under an aerobic condition .Molecular Structure Analysis

The molecular structure of “(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole” consists of a benzimidazole core with a furan ring attached . The suitable single-crystals of the methyl derivative of L3 were grown as L3’ which crystallized in a monoclinic system and the thiophene groups co-existed in a nearly a perpendicular orientation .Scientific Research Applications

Antibacterial Activity

Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into compounds like (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole can lead to the development of new antibacterial agents. These agents can be particularly useful in addressing the global issue of microbial resistance, which has rendered many existing antimicrobial medicines ineffective.

Antifungal Applications

The synthesis of furan derivatives has also shown promise in antifungal applications . The structural flexibility of furan-containing compounds allows for the creation of targeted therapies against various fungal species, including strains of Candida spp. This is crucial as fungal infections are a significant concern in immunocompromised patients.

Anticancer Potential

Furan derivatives exhibit a range of biological activities, including anticancer properties . The benzo[b]furan motif, which is structurally related to (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole, has been extensively studied for its potential as a therapeutic agent in cancer treatment. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.

Enzyme Inhibition

Compounds containing the furan moiety have been evaluated for their ability to inhibit certain enzymes . For example, low doses of a structurally similar compound showed dose-dependent inhibition of monophenolase, an enzyme involved in melanin synthesis. This suggests potential applications in treating conditions related to melanin overproduction.

Fluorescent Detection

Imidazole derivatives, which share a common core with our compound of interest, have been applied in fluorescent detection methods . These compounds can bind to specific analytes, causing spectral changes that are detectable with fluorescence spectroscopy. This application is valuable in various fields, including biochemistry and diagnostics.

Pharmacological Properties

The furan ring is known for its diverse pharmacological effects, such as anti-inflammatory, analgesic, and antihypertensive activities . By incorporating this ring into the benzimidazole framework, researchers can explore new pharmacological applications and potentially develop drugs with multiple therapeutic effects.

properties

IUPAC Name |

1-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-2-7-16(8-3-1)15-22-19-11-5-4-10-18(19)21-20(22)13-12-17-9-6-14-23-17/h1-14H,15H2/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVFJBXWLAXQNP-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2360611.png)

![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)

![(4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone](/img/structure/B2360616.png)

![4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2360618.png)

![2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2360619.png)

![4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360620.png)

![4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2360623.png)

![3-benzyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360629.png)

![N-[[4-cyclohexyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360631.png)